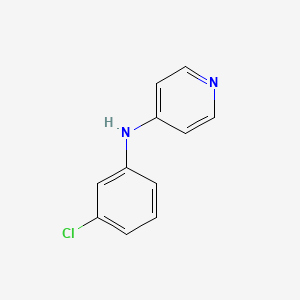

N-(3-chlorophenyl)pyridin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9ClN2 |

|---|---|

Molecular Weight |

204.65 g/mol |

IUPAC Name |

N-(3-chlorophenyl)pyridin-4-amine |

InChI |

InChI=1S/C11H9ClN2/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-8H,(H,13,14) |

InChI Key |

CXWUXSUANKKWJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=CC=NC=C2 |

Origin of Product |

United States |

Structural and Electronic Foundations for Research on N 3 Chlorophenyl Pyridin 4 Amine

Molecular Architecture and Conformational Analysis

The conformation of N-phenylpyridin-4-amine analogues is generally non-planar. The degree of twist between the two aromatic rings is a result of the balance between two opposing factors: the steric hindrance between the ortho-hydrogens on both rings, which favors a more twisted conformation, and the electronic effects of π-conjugation between the rings and the nitrogen lone pair, which favor planarity.

In the case of N-(3-chlorophenyl)pyridin-4-amine, the chlorine atom at the meta position of the phenyl ring is not expected to significantly increase steric hindrance compared to an unsubstituted phenyl ring. However, its electron-withdrawing nature can influence the electronic environment of the molecule. The dihedral angles between the planes of the pyridine (B92270) and phenyl rings are crucial in defining the three-dimensional shape of the molecule. For a related compound, N-[4-(heptyloxy)phenyl]-4-methylpyrimidin-2-amine, which has a similar N-aryl-heterocycle linkage, X-ray diffraction studies have provided insight into typical bond lengths and angles, which can be used to construct a theoretical model for this compound.

Table 1: Representative Bond Lengths and Angles for a Phenyl-Pyridinamine Scaffold

| Parameter | Representative Value |

| C-N (amine-phenyl) | ~1.42 Å |

| C-N (amine-pyridine) | ~1.37 Å |

| C-Cl | ~1.74 Å |

| C-N-C (amine bridge) | ~125-130° |

| Dihedral Angle (Phenyl-Pyridine) | ~30-50° |

Note: These values are estimations based on related structures and may vary in the actual molecule.

Electronic Structure and Quantum Chemical Characterization

The electronic properties of this compound are fundamental to understanding its reactivity and potential interactions. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating these characteristics.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of FMO theory and provide insights into the reactive nature of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

For N-phenylpyridin-4-amine derivatives, the HOMO is typically localized on the electron-rich phenylamine moiety, including the nitrogen lone pair. The LUMO, on the other hand, is often distributed over the more electron-deficient pyridine ring. The presence of the electron-withdrawing chlorine atom on the phenyl ring in this compound would be expected to lower the energy of the HOMO compared to the unsubstituted analogue. This, in turn, can affect the HOMO-LUMO gap and, consequently, the molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for a Phenyl-Pyridinamine Scaffold

| Molecular Orbital | Predicted Energy Range (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These are theoretical predictions and can be influenced by the computational method and basis set used.

Electrostatic Potential Surface (ESP) Mapping

The Electrostatic Potential Surface (ESP) map illustrates the charge distribution within a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The ESP is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the energy of interaction.

In this compound, the regions of negative electrostatic potential (typically colored red or yellow) are expected to be located around the nitrogen atom of the pyridine ring and the chlorine atom, due to the high electronegativity of these atoms. These areas represent potential sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are likely to be found around the hydrogen atoms of the amine group and the aromatic rings, indicating sites susceptible to nucleophilic attack. The ESP map provides a visual representation of the molecule's polarity and its potential for intermolecular interactions.

Theoretical Reactivity Descriptors and Sites of Interaction

Based on the electronic structure, several theoretical reactivity descriptors can be calculated to predict the most likely sites for chemical reactions. These descriptors, derived from DFT calculations, include parameters such as Fukui functions, which identify the most reactive sites for nucleophilic, electrophilic, and radical attack.

For this compound, the nitrogen atom of the pyridine ring is predicted to be a primary site for protonation and interaction with electrophiles. The amine nitrogen, while also basic, is less so due to the delocalization of its lone pair into the aromatic systems. The carbon atoms of the pyridine ring, particularly those at the ortho and para positions relative to the ring nitrogen, are expected to be susceptible to nucleophilic attack. The phenyl ring, influenced by the electron-withdrawing chlorine atom and the electron-donating amine group, will have a more complex pattern of reactivity.

Stereochemical Considerations and Planarity

As mentioned in the conformational analysis, this compound is not expected to be a planar molecule. The twist between the two aromatic rings creates a specific three-dimensional conformation. While the molecule itself is achiral, hindered rotation around the C-N bonds could, in principle, lead to atropisomerism in more sterically hindered derivatives. However, for this specific compound, the energy barrier to rotation is likely to be low enough to allow for rapid interconversion between different conformations at room temperature.

Synthetic Methodologies and Chemical Derivatization of N 3 Chlorophenyl Pyridin 4 Amine

Established Synthetic Routes to the Core Scaffold

The formation of the C-N bond linking the pyridine (B92270) and chlorophenyl rings is the key step in synthesizing the N-(3-chlorophenyl)pyridin-4-amine scaffold. Metal-catalyzed cross-coupling reactions are the most prominent and versatile methods for this transformation.

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen bonds. wikipedia.org The Buchwald-Hartwig amination and the Ullmann condensation are two of the most widely employed methods for the synthesis of N-aryl amines. wikipedia.orgwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org The synthesis of this compound would typically involve the reaction of 4-chloropyridine with 3-chloroaniline (B41212). The reaction mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst. wikipedia.orgorganic-synthesis.com The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, base, and solvent is crucial for achieving high yields. organic-synthesis.comacsgcipr.org Sterically hindered phosphine ligands, such as BINAP or Josiphos, have proven effective in facilitating the coupling of aryl chlorides. organic-synthesis.comresearchgate.net

Ullmann Condensation (Goldberg Reaction): The Ullmann condensation is a copper-catalyzed reaction that serves as an alternative to palladium-based methods for N-arylation. wikipedia.orgacsgcipr.org The reaction, specifically for C-N bond formation, is often referred to as the Goldberg reaction. wikipedia.org It typically requires harsher conditions than the Buchwald-Hartwig amination, including higher temperatures (often over 210°C) and polar solvents like DMF or N-methylpyrrolidone. wikipedia.org The traditional protocol uses stoichiometric amounts of copper, but modern variations employ catalytic amounts of soluble copper(I) or copper(II) salts, often in the presence of ligands like diamines or phenanthroline, which allow for milder reaction conditions. wikipedia.orgacs.org The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.orgorganic-chemistry.org

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation (Goldberg Reaction) |

| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) organic-synthesis.com | Copper (e.g., CuI, Cu₂O) wikipedia.orgrsc.org |

| Ligands | Phosphine-based (e.g., BINAP, DPPF, XPhos) wikipedia.orgorganic-synthesis.com | Diamines, Phenanthroline, L-proline wikipedia.orgacs.org |

| Reaction Conditions | Generally milder temperatures (80-120°C) organic-synthesis.com | Traditionally high temperatures (>200°C), modern methods are milder wikipedia.org |

| Substrate Scope | Very broad, high functional group tolerance wikipedia.org | Traditionally required activated aryl halides, scope improved with new ligands wikipedia.org |

| Base | Weakly coordinating bases (e.g., NaOtBu, Cs₂CO₃) organic-synthesis.com | Inorganic bases (e.g., K₂CO₃, K₃PO₄) acs.orgrsc.org |

While metal-catalyzed reactions are dominant, other strategies can be employed to construct the this compound scaffold.

Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of an amine with an activated aryl halide. For this specific scaffold, the reaction would involve 4-chloropyridine and 3-chloroaniline. The pyridine ring is inherently electron-deficient, which can facilitate nucleophilic attack, particularly if further activated by electron-withdrawing groups. However, SNAr reactions often require high temperatures and may have a more limited substrate scope compared to metal-catalyzed methods. acsgcipr.org For instance, the synthesis of related aminopyridines has been achieved by refluxing a chloropyridine derivative with an aniline in a suitable solvent like ethanol. nih.gov A patented method describes the nucleophilic substitution of 4-chloropyridine hydrochloride with various alkylamines, which can be performed at temperatures ranging from 30-150°C. google.com

Directed Functionalization and Scaffold Modification

Once the core this compound scaffold is synthesized, its properties can be tuned through further functionalization of either the pyridine or the chlorophenyl ring.

Direct C-H functionalization of pyridine is challenging due to the ring's electron-deficient nature and the coordinating ability of the nitrogen atom, which can interfere with metal catalysts. rsc.orgresearchgate.net Despite these challenges, methods have been developed for the regioselective introduction of substituents. Electrophilic substitution on the pyridine ring is difficult and typically requires harsh conditions, favoring the 3- and 5-positions. Nucleophilic or radical substitution reactions are more common. nih.gov For a 4-aminopyridine (B3432731) derivative, the amino group is a strong activating group, which can direct electrophiles to the 3- and 5-positions.

| Reaction Type | Reagents & Conditions | Position of Functionalization |

| Halogenation | N-Halosuccinimides (NBS, NCS) | 3- and 5-positions |

| Nitration | HNO₃/H₂SO₄ (harsher conditions) | 3- and 5-positions |

| Acylation | Friedel-Crafts type reactions are generally not effective on unsubstituted pyridines but may be possible on the activated aminopyridine ring. | 3- and 5-positions |

The chlorophenyl ring can be modified through electrophilic aromatic substitution. The directing effects of the existing substituents—the chlorine atom and the secondary amine—must be considered. The chlorine is a deactivating but ortho, para-directing group, while the secondary amine is a strongly activating and ortho, para-directing group. The combined effect will strongly favor substitution at positions ortho and para to the amine, which are positions 2, 4, and 6 of the phenyl ring.

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Using Br₂ with a Lewis acid catalyst to introduce a bromine atom.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups, although the amine group may need to be protected to prevent side reactions with the Lewis acid catalyst.

To modulate the physicochemical and biological properties of the lead compound, heterocyclic rings can be incorporated, or existing rings can be replaced with bioisosteres. nih.gov Bioisosteres are atoms or groups of atoms that can be interchanged without significantly altering the molecule's biological activity. cambridgemedchemconsulting.com

Bioisosteric Replacements: The phenyl ring or the pyridine ring can be replaced by other aromatic or heteroaromatic systems to alter properties like solubility, metabolism, and target binding. cambridgemedchemconsulting.com For example, the 3-chlorophenyl group could be replaced by a pyrimidine (B1678525), thiophene, or a differently substituted phenyl ring. cambridgemedchemconsulting.comnih.gov

| Original Group | Potential Bioisosteric Replacement(s) |

| Phenyl | Pyridyl, Thienyl, Pyrazolyl, Fluorophenyl cambridgemedchemconsulting.com |

| Pyridine | Pyrimidine, Pyrazine, Benzene (B151609) nih.gov |

| Chlorine | CF₃, CN, Methyl cambridgemedchemconsulting.com |

| -CH= (in ring) | -N= cambridgemedchemconsulting.com |

Heterocyclic Ring Incorporations: Attaching or fusing other heterocyclic rings to the core scaffold is a common strategy in drug design to explore new chemical space and interactions with biological targets. nih.gov For example, the pyridine or phenyl ring could be substituted with heterocycles like piperazine, morpholine (B109124), or pyrazole. nih.govmolport.comacs.org This can lead to derivatives such as N-(3-chlorophenyl)-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine or N-(3-chlorophenyl)-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine. nih.govmolport.com

Development of Novel Synthetic Pathways for Analogues

The construction of the core N-aryl-4-aminopyridine structure, central to this compound and its analogues, is predominantly achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This powerful C-N bond-forming reaction allows for the coupling of an aryl halide with an amine, providing a versatile route to a wide array of substituted diarylamines.

The general scheme for the synthesis of this compound analogues via Buchwald-Hartwig amination involves the reaction of a 4-halopyridine with a substituted aniline, or vice versa. For instance, 4-chloropyridine can be coupled with 3-chloroaniline in the presence of a palladium catalyst and a suitable ligand and base. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

Recent advancements in this area have focused on the development of more efficient and robust catalyst systems. The use of sterically hindered and electron-rich phosphine ligands, such as XPhos and t-BuXPhos, has been shown to be effective in the amination of challenging substrates, including heteroaryl chlorides. wikipedia.org

While specific experimental data for the synthesis of this compound is not extensively detailed in readily available literature, analogous reactions provide insight into typical conditions. For example, the Buchwald-Hartwig amination of various aryl bromides with secondary amines has been optimized by screening different palladium precatalysts, phosphine ligands, solvents, and bases. wikipedia.org In many cases, a combination of a palladium source like Pd₂(dba)₃ or [Pd(allyl)Cl]₂, a bulky phosphine ligand, and a strong base such as sodium tert-butoxide (NaOtBu) in an inert solvent like toluene is employed. wikipedia.orgmdpi.com

The following interactive table summarizes typical conditions for the Buchwald-Hartwig amination for the synthesis of N-aryl-4-aminopyridine analogues based on related reactions.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Chloropyridine | 3-Chloroaniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-120 | Moderate to High |

| 4-Bromopyridine | Substituted Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | Moderate to High |

| Substituted Aryl Bromide | 4-Aminopyridine | [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi | Toluene | 100 | High |

Note: The data in this table is representative of typical Buchwald-Hartwig amination reactions for analogous compounds and serves as a general guideline. Specific yields for this compound would require dedicated experimental investigation.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound and its analogues, several strategies are being explored to make these processes more sustainable.

Microwave-Assisted Synthesis: A significant advancement in green synthesis is the use of microwave irradiation to accelerate reaction times and improve yields. Microwave-assisted Buchwald-Hartwig aminations have been successfully employed for the synthesis of various N-aryl heterocycles. nih.gov This technique often allows for reactions to be completed in minutes rather than hours, reducing energy consumption and the potential for side product formation. For example, the synthesis of N-aryl-2-aminopyridine derivatives has been efficiently achieved using microwave heating. nih.gov

A comparative study of conventional heating versus microwave irradiation for the synthesis of aminopyridine acetamide derivatives demonstrated a significant reduction in reaction time from 2-3 hours to 5-10 minutes with comparable or improved yields under microwave conditions. mdpi.com

One-Pot and Multicomponent Reactions: One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. Multicomponent reactions (MCRs), a subset of one-pot reactions, are particularly attractive from a green chemistry perspective as they combine three or more reactants in a single step to form a complex product, maximizing atom economy. nih.gov While a specific one-pot synthesis for this compound is not prominently reported, the development of MCRs for the synthesis of polysubstituted pyridines is an active area of research and presents a promising avenue for the greener production of its analogues. nih.govcore.ac.uk

Use of Greener Solvents: Traditional Buchwald-Hartwig aminations often employ volatile and potentially hazardous organic solvents like toluene and dioxane. A key goal of green chemistry is to replace these with more environmentally benign alternatives. Research has demonstrated the feasibility of conducting Buchwald-Hartwig cross-coupling reactions in water, a non-toxic and readily available solvent. The use of aqueous media for the synthesis of various nitrogen-containing heterocycles is a growing trend.

The following interactive table highlights some green chemistry approaches applicable to the synthesis of this compound analogues.

| Green Approach | Methodology | Reactants | Conditions | Advantages |

| Microwave-Assisted Synthesis | Buchwald-Hartwig Amination | 4-Halopyridine, 3-Chloroaniline | Microwave Irradiation (e.g., 150 °C, 10-30 min) | Reduced reaction time, improved yields, energy efficiency. mdpi.com |

| One-Pot Synthesis | Multicomponent Reaction | Aldehydes, malononitrile, etc. | Catalyst-free or mild catalyst, often in green solvents | High atom economy, reduced waste, simplified work-up. nih.gov |

| Green Solvents | Buchwald-Hartwig Amination | 4-Halopyridine, 3-Chloroaniline | Water or other bio-based solvents | Reduced toxicity and environmental impact, improved safety. |

Theoretical and Computational Chemistry Investigations

In Silico Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule (ligand) and a protein's binding site.

Target Identification and Prioritization

The initial step in a molecular docking study for a novel or uncharacterized compound like N-(3-chlorophenyl)pyridin-4-amine would involve identifying potential biological targets. This can be achieved through various computational approaches, including reverse docking or target fishing, where the compound is screened against a large library of known protein structures. The results would be prioritized based on docking scores, which estimate the binding affinity, and the biological relevance of the potential targets.

Table 1: Hypothetical Prioritized Biological Targets for this compound

| Rank | Protein Target | PDB ID | Docking Score (kcal/mol) | Potential Biological Relevance |

| 1 | Target A | XXXX | -9.5 | Kinase involved in cell signaling |

| 2 | Target B | YYYY | -8.7 | Enzyme in a metabolic pathway |

| 3 | Target C | ZZZZ | -8.2 | G-protein coupled receptor |

Note: This table is illustrative and does not represent actual research data.

Ligand-Protein Interaction Profiling

Once high-priority targets are identified, detailed docking studies are performed to understand the specific interactions between This compound and the amino acid residues in the protein's binding site. This profiling identifies key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are crucial for binding affinity and selectivity.

Table 2: Hypothetical Ligand-Protein Interactions for this compound with Target A

| Interacting Residue | Interaction Type | Distance (Å) |

| Lys78 | Hydrogen Bond | 2.9 |

| Leu132 | Hydrophobic | 3.5 |

| Phe198 | Pi-Pi Stacking | 4.1 |

| Asp201 | Hydrogen Bond | 3.0 |

Note: This table is illustrative and does not represent actual research data.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations can offer a more dynamic and realistic view of the ligand-protein complex compared to the static picture provided by molecular docking.

Ligand-Target Complex Dynamics and Allosteric Effects

Following a docking study, an MD simulation of the This compound -protein complex would be performed. This would assess the stability of the predicted binding pose and the dynamics of the interactions over time. Such simulations can also reveal potential allosteric effects, where binding at one site influences the protein's conformation and activity at a distant site. Key metrics from these simulations include root-mean-square deviation (RMSD) to assess stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. To perform a QSAR study for derivatives of This compound , a dataset of structurally similar compounds with measured biological activity against a specific target would be required.

A QSAR model is typically represented by an equation that relates molecular descriptors (numerical representations of chemical structure) to activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs.

Table 3: Hypothetical QSAR Model for a Series of Pyridin-4-amine Derivatives

| Model Equation | R² | Q² |

| pIC₅₀ = 0.75LogP - 0.23TPSA + 1.54*MW + C | 0.85 | 0.72 |

Note: This table is illustrative and does not represent actual research data. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, LogP is the logarithm of the partition coefficient, TPSA is the topological polar surface area, and MW is the molecular weight.

Development of Predictive Models

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a cornerstone of modern computational chemistry for drug discovery and materials science. For this compound, a QSAR model would aim to correlate its structural or physicochemical properties with its biological activity or other endpoints.

The development of such a model would involve:

Dataset Compilation: A series of molecules structurally related to this compound with known activities would be compiled.

Descriptor Calculation: A wide array of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties, would be calculated for each molecule in the series.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a mathematical equation linking the descriptors to the activity.

For instance, studies on related pyridine (B92270) derivatives often employ such models to predict their therapeutic or toxic effects. nih.govnih.gov

Feature Selection and Validation Methodologies

The robustness of a predictive model hinges on the careful selection of relevant features (descriptors) and rigorous validation.

Feature Selection: To avoid overfitting and to create a more interpretable model, feature selection techniques are crucial. Methods like genetic algorithms, recursive feature elimination, or LASSO regression would be used to identify the most pertinent molecular descriptors that influence the target property of this compound and its analogs.

Validation: The predictive power of the QSAR model would be assessed through internal and external validation techniques.

Internal Validation: Cross-validation (e.g., leave-one-out or k-fold cross-validation) would be used to assess the model's stability and predictive ability within the training set.

External Validation: The model's ability to predict the activity of an independent set of compounds (the test set) that were not used in model development is the ultimate test of its utility.

A well-validated model could then be used to predict the activity of novel, unsynthesized analogs of this compound.

Pharmacophore Modeling and Ligand-Based Design Strategies

In the absence of a known protein target structure, ligand-based methods like pharmacophore modeling are invaluable. A pharmacophore model for this compound would define the essential three-dimensional arrangement of chemical features required for its biological activity.

The process involves:

Conformational Analysis: Generating a diverse set of low-energy conformations for a group of active molecules, including this compound.

Feature Identification: Identifying common chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. For this compound, key features would likely include the pyridine nitrogen as a hydrogen bond acceptor, the amine as a hydrogen bond donor, and the two aromatic rings as hydrophobic and aromatic features.

Model Generation and Validation: Aligning the active molecules and generating a 3D hypothesis of the essential features. This model would then be validated by its ability to distinguish active from inactive molecules.

Such a pharmacophore model could then be used as a 3D query for virtual screening of large compound libraries to identify new molecules with potentially similar biological activity. researchgate.net

Free Energy Perturbation (FEP) and Alchemical Calculations

Free Energy Perturbation (FEP) is a powerful computational method used to calculate the relative binding affinities of a series of ligands to a protein. If a protein target for this compound were identified, FEP could be employed to guide its optimization.

The FEP calculation would involve:

System Setup: Building a detailed computer model of the protein-ligand complex solvated in a water box.

Alchemical Transformation: Computationally "mutating" this compound into a closely related analog in both the solvated state and when bound to the protein. This is achieved by gradually changing the force field parameters of the atoms.

Free Energy Calculation: Calculating the free energy change for this transformation in both environments. The difference between these two values gives the relative binding free energy of the two ligands.

FEP is computationally intensive but can provide highly accurate predictions of binding affinity, making it a valuable tool in lead optimization. While specific FEP studies on this compound are not documented, the methodology is widely applied in drug discovery for various targets.

Mechanistic Elucidation of Biological Interactions at the Molecular and Cellular Level

Identification of Molecular Targets and Binding Partners

The initial step in characterizing the mechanism of action of a bioactive compound like N-(3-chlorophenyl)pyridin-4-amine involves identifying its direct molecular targets within the cell. This is often a complex process that requires a combination of computational and experimental approaches.

Proteomic Profiling and Affinity-Based Chemoproteomics

Modern proteomic techniques offer powerful tools for the unbiased identification of protein targets of small molecules. Affinity-based chemoproteomics is a particularly effective strategy. This approach would typically involve synthesizing a derivative of this compound that incorporates a reactive group and a reporter tag, while aiming to preserve its original biological activity. This chemical probe can then be used to covalently label its binding partners in a cellular lysate or in living cells. Subsequent enrichment of the labeled proteins and identification by mass spectrometry can reveal the direct targets.

Another valuable technique is the cellular thermal shift assay (CETSA). nih.govresearchgate.netnih.gov This method relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. nih.govnih.gov By heating cell lysates or intact cells treated with this compound to various temperatures and then quantifying the amount of soluble protein, it is possible to identify which proteins are stabilized by the compound, thus indicating a direct interaction. nih.govnih.gov While specific proteomic studies on this compound are not extensively documented in the public domain, studies on similar aminopyridine derivatives suggest that this class of compounds can have a range of protein targets. researchgate.net

Table 1: Potential Molecular Targets for Aminopyridine Derivatives

| Target Class | Specific Examples | Implication |

| Kinases | p38 MAP Kinase, Protein Kinase B (Akt), Epidermal Growth Factor Receptor (EGFR) | Modulation of signaling pathways involved in inflammation, cell survival, and proliferation. nih.govnih.govnih.gov |

| G-protein coupled receptors | Sigma (σ) receptors | Neurological and psychiatric applications. nih.govresearchgate.net |

| Ion Channels | Nicotinic acetylcholine (B1216132) receptors (nAChRs) | Neuromodulatory effects. nih.gov |

Biophysical Characterization of Ligand-Target Interactions

Once potential molecular targets are identified, it is essential to characterize the binding interaction in a quantitative manner. Several biophysical techniques are employed for this purpose, providing data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. In a typical SPR experiment, a purified target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₐ), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to its target. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. This information is invaluable for understanding the driving forces behind the molecular recognition process.

MicroScale Thermophoresis (MST): MST is a technique that measures the directed movement of molecules in a microscopic temperature gradient. The binding of a ligand to a target protein alters its thermophoretic properties. By labeling one of the binding partners with a fluorophore, the change in movement can be quantified to determine the binding affinity.

Modulation of Intracellular Signaling Pathways

The binding of this compound to its molecular targets can lead to the modulation of various intracellular signaling pathways, ultimately resulting in a cellular response.

Kinase Activity Modulation and Profiling

Many aminopyridine derivatives have been identified as potent inhibitors of protein kinases. nih.gov Kinases play a central role in signal transduction by catalyzing the phosphorylation of substrate proteins, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

For instance, pyridinylimidazole compounds, which share structural similarities with this compound, are well-known inhibitors of p38 mitogen-activated protein kinase (MAPK). nih.govnih.gov The inhibition of p38 MAPK can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov The inhibitory mechanism of these compounds often involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates. researchgate.net

Similarly, other related compounds have shown inhibitory activity against Protein Kinase B (Akt), a key node in the PI3K/Akt/mTOR pathway that is crucial for cell survival and proliferation. nih.gov The inhibition of Akt can lead to the induction of apoptosis in cancer cells.

Table 2: Kinase Inhibition Profile of Representative Aminopyridine and Related Heterocyclic Compounds

| Compound Class | Target Kinase | IC₅₀ | Cellular Effect | Reference |

| Pyridinylimidazole | p38 MAPK | Nanomolar range | Inhibition of inflammatory cytokine production | nih.gov |

| Pyrrolo[2,3-d]pyrimidine | PKB/Akt | Nanomolar range | Inhibition of cell proliferation, induction of apoptosis | nih.gov |

| Pyrido[4,3-d]pyrimidine | EGFR | 0.01 µM (for 3-bromo derivative) | Inhibition of cancer cell growth | nih.gov |

Receptor Binding and Downstream Effector Analysis

Beyond kinases, aminopyridine derivatives have been shown to bind to various cell surface receptors. For example, certain aminopyridines exhibit affinity for nicotinic acetylcholine receptors (nAChRs) and sigma (σ) receptors in the central nervous system. nih.govnih.gov Binding to these receptors can modulate neuronal activity and may have implications for the treatment of neurological and psychiatric disorders.

The analysis of downstream effectors is crucial to understand the functional consequences of receptor binding. For example, if this compound were to bind to a G-protein coupled receptor, downstream analysis would involve measuring changes in the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP₃), as well as the activation of downstream kinases or transcription factors. Studies on 4-aminopyridine (B3432731) have shown that it can attenuate inflammation and apoptosis, and promote angiogenesis, highlighting the diverse downstream effects that can be triggered by this class of compounds. nih.gov

Enzyme Kinetics and Inhibition Mechanisms

A detailed understanding of how a compound inhibits an enzyme requires kinetic studies. For an enzyme inhibitor like a potential kinase inhibitor, it is important to determine the mode of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed.

Competitive Inhibition: The inhibitor binds to the same active site as the natural substrate (e.g., ATP in the case of a kinase). This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site). This binding event changes the conformation of the enzyme, reducing its catalytic efficiency. This type of inhibition is not affected by the substrate concentration.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Kinetic studies on pyridinylimidazole inhibitors of p38 MAPK have shown that they are ATP-competitive, indicating that they bind to the ATP-binding pocket of the enzyme. nih.gov The kinetics of the hydrolytic deamination of aminopyrimidines have also been studied, revealing first-order kinetics with respect to both the amine and hydroxide (B78521) concentrations under certain conditions. cas.org Such studies would be essential to fully characterize the inhibitory mechanism of this compound on any identified enzyme targets.

Impact on Cellular Processes and Phenotypes in In Vitro Models

The regulation of the cell cycle is a critical process, and its dysregulation is a hallmark of cancer. Several pyridine (B92270) and pyrimidine (B1678525) derivatives have been identified as potent modulators of cell cycle progression, often leading to arrest at specific checkpoints.

For instance, a novel series of spiro-pyridine derivatives was found to induce cell cycle arrest at the S phase in Caco-2 colorectal adenocarcinoma cells. One of the most potent compounds in this series, a 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative, significantly increased the proportion of cells in the S phase from 31.18% to 42.07% at its IC₅₀ concentration. nih.gov This suggests that related compounds could interfere with DNA replication, leading to the cessation of cell proliferation.

Similarly, arylcinnamide hybrids, which can contain substituted phenyl rings, have been shown to arrest the cell cycle at the G2/M phase in HeLa cancer cells. nih.gov This indicates an interference with the processes leading up to or during mitosis. The pyridine and pyrimidine nucleus is a common feature in many kinase inhibitors, which are key regulators of the cell cycle. arabjchem.orgdongguk.edu

Table 1: Effect of Pyridine Derivatives on Cell Cycle Progression

| Compound/Derivative Class | Cell Line | Effect | Reference |

| 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative | Caco-2 | S phase arrest | nih.gov |

| Arylcinnamide hybrid with 3,4,5-trimethoxyphenyl substituent | HeLa | G2/M phase arrest | nih.gov |

This table presents data for compounds structurally related to this compound, as specific data for the target compound is not available.

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Pyridine derivatives have demonstrated significant pro-apoptotic activity in various cancer cell lines.

A study on novel polyfunctionalized pyridine congeners revealed that some of these compounds could induce apoptosis in MCF-7 breast cancer cells. cu.edu.eg Treatment with these compounds led to an upregulation of pro-apoptotic genes such as p53, Bax, and Caspase-3, and a downregulation of the anti-apoptotic gene Bcl-2. cu.edu.eg For example, compound 15 from this study showed a 3.7-fold increase in p53 expression and a 2.9-fold increase in Bax expression. cu.edu.eg

Furthermore, certain spiro-pyridine derivatives have been shown to significantly activate the expression of Bax and suppress the expression of Bcl-2 in Caco-2 cells. nih.gov Compound 7 in this series increased Bax expression by over 7.5-fold while reducing Bcl-2 expression. nih.gov Similarly, a 2-(pyridin-2-yloxy)acetohydrazide derivative (compound 7 ) was found to stimulate apoptotic death in liver cancer cells by 49.78-fold and arrest the cell cycle in the Pre-G1 phase. nih.gov These findings highlight the potential of the pyridine scaffold to trigger the intrinsic apoptotic pathway.

Table 2: Induction of Apoptosis by Pyridine Derivatives

| Compound/Derivative Class | Cell Line | Key Apoptotic Markers Modulated | Reference |

| Polyfunctionalized pyridine congener (15 ) | MCF-7 | ↑ p53, ↑ Bax, ↑ Caspase-3, ↓ Bcl-2 | cu.edu.eg |

| Spiro-pyridine derivative (7 ) | Caco-2 | ↑ Bax, ↓ Bcl-2 | nih.gov |

| 2-(pyridin-2-yloxy)acetohydrazide derivative (7 ) | HepG2 | Pre-G1 arrest, Upregulation of p53 | nih.gov |

This table presents data for compounds structurally related to this compound, as specific data for the target compound is not available.

Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. nih.govtaylorfrancis.com The modulation of autophagy is therefore a promising therapeutic strategy. nih.govelsevierpure.com While specific data on the effect of this compound on autophagy is lacking, some compounds with heterocyclic structures are known to modulate this process. researchgate.net

The role of autophagy modulators is complex, as they can be activators, inhibitors, or have dual functions depending on the cellular context. nih.gov For instance, some kinase inhibitors, which can feature pyridine-like scaffolds, are known to influence autophagy through pathways involving mTOR, a key regulator of this process. nih.gov The lysosomotropic nature of some amine-containing compounds can also impact lysosomal pathways, which are integral to the final stages of autophagy.

Further research is required to determine if this compound or its close analogs can modulate autophagic pathways and what the functional consequences of such modulation would be in different cell types.

Transcriptomic analysis provides a global view of the changes in gene expression induced by a compound, offering insights into its mechanism of action. While no specific gene expression profiling studies have been published for this compound, studies on other pyridine derivatives have revealed significant alterations in gene expression related to key cellular processes.

For example, a study on polyfunctionalized pyridine congeners in MCF-7 cells showed significant changes in the expression of genes involved in apoptosis. cu.edu.eg Specifically, pro-apoptotic genes like p53, Bax, and Caspase-3 were upregulated, while the anti-apoptotic gene Bcl-2 was downregulated. cu.edu.eg Another study on spiro-pyridine derivatives in Caco-2 cells also reported the upregulation of Bax and downregulation of Bcl-2. nih.gov These findings suggest that compounds with a pyridine core can exert their biological effects by transcriptionally regulating the apoptotic machinery.

A comprehensive transcriptomic analysis of cells treated with this compound would be highly valuable to elucidate its molecular targets and pathways of action.

Proteomic studies analyze the large-scale expression and post-translational modifications of proteins, providing a functional context to genomic data. For this compound, specific proteomic data is not available. However, research on related compounds offers some clues.

In line with the gene expression findings, treatment of MCF-7 cells with a polyfunctionalized pyridine derivative led to increased protein levels of p53, Bax, and Caspase-3, and decreased levels of Bcl-2. cu.edu.eg This confirms that the observed changes in gene expression translate to the protein level.

Furthermore, a pyridinium-based chemical strategy has been developed for the selective labeling and profiling of lysine (B10760008) residues in proteins, a type of post-translational modification. nih.gov This approach allows for activity-based protein profiling in live cells, which could be a powerful tool to identify the direct protein targets of this compound and understand how it might alter protein function through post-translational modifications. nih.gov

Structure-Mechanism Relationship Studies

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds and understanding their mechanism of action. While specific SAR studies for this compound are not available, the broader classes of pyrazolo-pyridine and pyrazolo[3,4-d]pyrimidine kinase inhibitors offer valuable insights. nih.govnih.gov

For these classes of compounds, the pyrazole-based heterocyclic core often acts as a bioisostere of the adenine (B156593) ring of ATP, enabling it to bind to the hinge region of kinase active sites. nih.govnih.gov Small modifications to the peripheral substituents can significantly alter the selectivity and potency of these inhibitors. nih.gov For instance, in a series of pyrazolo[4,3-c]pyridine derivatives, the orientation of the central scaffold and the nature of the substituents on the phenyl and indole (B1671886) rings were found to be critical for their inhibitory activity against the PEX14–PEX5 protein–protein interaction. acs.org

In the case of this compound, the N-phenylpyridin-4-amine core is the key pharmacophore. The 3-chloro substitution on the phenyl ring is expected to influence the electronic properties and lipophilicity of the molecule, which in turn would affect its binding to biological targets. The nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors, a common interaction motif in drug-target binding. Further molecular docking and SAR studies are needed to identify the specific targets of this compound and to elucidate how its structural features contribute to its potential biological activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Scaffold Modification and Biological Activity Profiling

Systematic modifications of the N-(3-chlorophenyl)pyridin-4-amine scaffold have been crucial in understanding its biological activity. While direct and extensive SAR studies on this specific compound are not widely published, valuable insights can be drawn from research on closely related N-phenylpyrimidin-4-amine and 4-aminopyridine (B3432731) derivatives. These studies often involve the synthesis of a library of analogs to probe the effects of various structural changes on their biological targets, which are frequently protein kinases involved in cell signaling pathways.

For instance, in the development of inhibitors for protein kinase B (PKB/Akt), a critical node in cancer signaling pathways, the 4-aminopyridine core has served as a foundational element. Research on 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines has shown that the nature and position of substituents on the phenyl ring are critical for inhibitory potency and selectivity. Although this represents a more complex system, the fundamental interactions of the substituted phenyl ring can provide valuable parallels.

In a different context, the N-benzyl-2-phenylpyrimidin-4-amine scaffold was optimized to develop potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a target for anticancer therapies. nih.gov These studies highlight the "druggability" of scaffolds containing the N-phenyl-heterocycle motif and demonstrate that systematic modifications can lead to compounds with nanomolar potency. nih.gov

The general approach to scaffold modification involves altering several key positions:

The Pyridine (B92270) Ring: Substitution on the pyridine ring can modulate the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds with target proteins. It can also introduce steric constraints or new interaction points.

The Phenyl Ring: The position and nature of substituents on the phenyl ring, such as the 3-chloro group in the title compound, are critical for tuning the electronic properties and lipophilicity of the molecule, which in turn affects target binding and pharmacokinetic properties.

The Amine Linker: The amine linker provides a crucial hydrogen bond donor and influences the relative orientation of the two aromatic rings.

The following table presents a hypothetical representation of how systematic scaffold modification could be explored, based on common strategies in medicinal chemistry.

| Scaffold Modification | Rationale | Potential Impact on Biological Activity |

| Varying the position of the chloro substituent on the phenyl ring (ortho, meta, para) | To probe the steric and electronic requirements of the binding pocket. | The meta-position, as in this compound, may provide an optimal balance of electronics and sterics for a specific target. |

| Introducing alternative substituents on the phenyl ring (e.g., -CH3, -OCH3, -CF3) | To evaluate the effect of electron-donating and electron-withdrawing groups, as well as lipophilicity. | Electron-withdrawing groups might enhance certain interactions, while bulky groups could lead to steric clashes. |

| Substitution on the pyridine ring | To alter the basicity of the pyridine nitrogen and explore additional binding interactions. | Could improve selectivity or potency by engaging with specific residues in the target's active site. |

| Replacement of the pyridine ring with other heterocycles (e.g., pyrimidine (B1678525), quinoline) | To explore different hydrogen bonding patterns and scaffold geometries. | May lead to the discovery of novel intellectual property and improved drug-like properties. |

Exploration of Substituent Effects on Activity and Selectivity

The nature and position of substituents on the N-phenylpyridin-4-amine framework have a profound impact on biological activity and selectivity. The 3-chloro substituent in this compound is a key feature that warrants detailed consideration.

In a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine inhibitors of PKB, varying the substitution on the benzyl (B1604629) ring led to significant differences in potency and selectivity against the closely related kinase PKA. nih.gov While a 4-chloro substituent provided good potency, moving it to the 3-position resulted in reduced affinity. nih.gov Conversely, a 2-chloro substituent helped to recover selectivity. nih.gov The combination of chloro groups, as in the 2,4-dichloro analog, led to a remarkable increase in selectivity (approximately 150-fold) while maintaining nanomolar potency against PKB. nih.gov

These findings suggest that the position of the chlorine atom is critical for optimizing interactions within the kinase ATP-binding site. The 3-chloro group in this compound likely influences the conformation of the molecule and its electronic properties in a way that is distinct from other positional isomers.

The following table summarizes the observed effects of different substituents on the phenyl ring in a related series of PKB inhibitors, which can be used to infer the role of the 3-chloro group in the target compound.

| Compound/Substituent | PKBβ IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/PKB) | Reference |

| 4-chlorobenzyl analog | 28 | 800 | 29 | nih.gov |

| 3-chlorobenzyl analog | 110 | 1200 | 11 | nih.gov |

| 2-chlorobenzyl analog | 40 | 1600 | 40 | nih.gov |

| 2,4-dichlorobenzyl analog | 8.5 | 1300 | 153 | nih.gov |

This data illustrates that while the 3-chloro substitution was not optimal in this particular series for PKB inhibition compared to the 2- or 4-position, it still produced a compound with activity. The electronic and steric effects of the substituent at this position are clearly significant for target engagement.

Development of Design Principles for Enhanced Target Engagement

Based on SAR studies of N-phenylpyridin-4-amine analogs and related scaffolds, several design principles have emerged for enhancing target engagement, particularly for kinase inhibitors.

Exploitation of the "Hinge" Interaction: The pyridine nitrogen is often a key hydrogen bond acceptor, interacting with the "hinge" region of the kinase ATP-binding site. The basicity of this nitrogen, which can be modulated by substituents on the pyridine ring, is therefore a critical parameter.

Lipophilic Pocket Occupancy: The substituted phenyl ring typically occupies a lipophilic pocket in the active site. The nature and position of substituents, such as the 3-chloro group, are crucial for optimizing van der Waals and other non-covalent interactions in this pocket. The increased lipophilicity afforded by the chloro group can enhance binding affinity.

Conformational Control: The dihedral angle between the pyridine and phenyl rings is a key determinant of the molecule's shape and its ability to fit into the binding site. Substituents can influence this angle through steric and electronic effects, pre-organizing the molecule into a more favorable conformation for binding.

Selectivity through Unique Interactions: Achieving selectivity against closely related kinases often involves exploiting subtle differences in their active sites. This can be accomplished by introducing substituents that form specific interactions with non-conserved residues. For example, the enhanced selectivity of the 2,4-dichloro analog in the PKB inhibitor series suggests that the additional chloro group engages with a specific sub-pocket. nih.gov

Correlation of Structural Features with Physicochemical Properties Relevant to Biological Systems

The structural features of this compound and its analogs have a direct impact on their physicochemical properties, which in turn govern their absorption, distribution, metabolism, and excretion (ADME) profiles.

Lipophilicity: The lipophilicity, often estimated by the logarithm of the octanol-water partition coefficient (logP), is significantly influenced by the substituents on the aromatic rings. The introduction of a chlorine atom generally increases lipophilicity. While this can improve cell permeability and binding to lipophilic pockets, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and higher metabolic turnover. The parent compound, N-phenylpyridin-4-amine, has a calculated XLogP3 of 2.4. nih.gov The addition of a chloro group in the 3-position would be expected to increase this value.

Metabolic Stability: The N-phenylpyridin-4-amine scaffold can be susceptible to metabolism at several positions, including oxidation of the aromatic rings and N-dealkylation. In a series of 4-amino-4-benzylpiperidine inhibitors, metabolism was a significant issue leading to rapid clearance. nih.gov Introducing metabolically robust groups or blocking sites of metabolism are common strategies to improve metabolic stability. The chloro-substituent, being an electron-withdrawing group, can deactivate the phenyl ring towards oxidative metabolism.

The table below summarizes key physicochemical properties of the parent compound and how they are likely influenced by the 3-chloro substitution.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated XLogP3 | Topological Polar Surface Area (Ų) | Reference |

| N-phenylpyridin-4-amine | C11H10N2 | 170.21 | 2.4 | 24.9 | nih.gov |

| This compound | C11H9ClN2 | 204.66 | ~3.1 (estimated) | 24.9 | - |

The strategic placement of substituents is therefore a critical aspect of drug design, aiming to achieve a balance between potent biological activity and favorable physicochemical properties that translate into a viable drug candidate.

Preclinical Biological Activity Studies in Model Systems Mechanistic Focus

In Vitro Cellular Assays for Biological Activity

Compound Screening in Specific Cell Lines

No studies have been published detailing the screening of N-(3-chlorophenyl)pyridin-4-amine in specific cell lines.

High-Throughput Screening (HTS) Discoveries and Follow-Up

There is no information available to suggest that this compound has been identified as a hit in any high-throughput screening campaigns, nor are there any follow-up studies.

Co-Culture and 3D Spheroid Models

The biological activity of this compound has not been evaluated in co-culture or 3D spheroid models.

Ex Vivo Organ and Tissue Culture Models

No data exists on the effects of this compound in ex vivo organ or tissue culture models.

In Vivo Mechanistic Investigations in Animal Models

Target Engagement Studies In Vivo

There are no published in vivo studies investigating the target engagement of this compound in any animal models.

Pharmacodynamic Biomarker Modulation in Animal Models

No published studies were identified that describe the modulation of specific pharmacodynamic biomarkers in animal models following the administration of this compound.

Cellular Pathway Modulation In Vivo

There is no available data from in vivo studies detailing the effects of this compound on specific cellular pathways.

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Research

In Silico ADME Prediction and Profiling

Prior to extensive in vitro and in vivo studies, computational, or in silico, models serve as an invaluable primary screening tool. These models utilize the physicochemical properties of a molecule to forecast its ADME profile, thereby guiding further experimental work.

Oral Absorption and Permeability Prediction

The potential for oral bioavailability is a critical determinant of a drug's therapeutic utility. For N-(3-chlorophenyl)pyridin-4-amine, in silico models would predict its intestinal absorption based on parameters such as its lipophilicity (LogP), topological polar surface area (TPSA), and molecular weight. Generally, compounds with a LogP between 1 and 5, a TPSA less than 140 Ų, and a molecular weight under 500 Da are predicted to have favorable oral absorption. Predictive models, often based on large datasets of compounds with known permeability, can estimate the Caco-2 cell permeability of this compound, a key indicator of intestinal absorption.

| Predicted Property | Predicted Value Range for Favorable Absorption |

| LogP | 1 - 5 |

| Molecular Weight | < 500 Da |

| Topological Polar Surface Area (TPSA) | < 140 Ų |

| Caco-2 Permeability | > 1 x 10⁻⁶ cm/s |

Distribution Volume and Tissue Penetration Modeling

The volume of distribution (Vd) is a theoretical volume that represents the extent to which a drug distributes throughout the body's tissues. In silico models predict Vd based on factors like the compound's pKa, LogP, and plasma protein binding. For this compound, its basic pyridine (B92270) nitrogen would likely be protonated at physiological pH, influencing its interaction with acidic phospholipids (B1166683) in tissues and affecting its distribution. Predictive algorithms can also model the blood-brain barrier (BBB) penetration, a critical consideration for centrally acting agents.

| Parameter | Influence on Distribution |

| pKa | Influences ionization state and tissue binding. |

| LogP | Higher lipophilicity can lead to greater tissue distribution. |

| Plasma Protein Binding | High binding restricts distribution out of the vasculature. |

| Blood-Brain Barrier Permeation | Crucial for CNS-targeting drugs. |

Metabolic Stability and Metabolite Prediction

Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions. In silico tools can predict the primary sites of metabolism on the this compound structure by identifying atoms most susceptible to enzymatic modification by cytochrome P450 (CYP) enzymes. For this compound, likely metabolic pathways would include hydroxylation of the aromatic rings and N-oxidation of the pyridine nitrogen.

| Predicted Metabolic Pathway | Potential Metabolite |

| Aromatic Hydroxylation | Hydroxylated this compound |

| N-oxidation | This compound-N-oxide |

Elimination Pathways and Excretion Prediction

Computational models can also forecast the primary routes of elimination for this compound and its metabolites, whether through renal (urine) or hepatic (biliary) excretion. These predictions are based on the compound's molecular weight, polarity, and potential for active transport.

In Vitro Metabolic Stability and Metabolite Identification Studies

Following in silico profiling, in vitro experiments provide concrete data on a compound's metabolic fate.

Microsomal and Hepatocyte Stability

The metabolic stability of this compound would be assessed by incubating the compound with liver microsomes or hepatocytes. Liver microsomes contain a high concentration of CYP enzymes, providing a measure of phase I metabolic stability. Hepatocytes, being whole cells, offer a more comprehensive picture, encompassing both phase I and phase II (conjugative) metabolism. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and predict its hepatic extraction ratio.

A study on structurally related aminopyridine derivatives demonstrated that the position of substituents significantly influences metabolic stability. For instance, fluorination at certain positions has been shown to enhance metabolic stability by blocking sites of metabolism.

| Assay | Information Gained | Typical Data Output |

| Microsomal Stability Assay | Rate of phase I metabolism | Intrinsic Clearance (CLint), Half-life (t½) |

| Hepatocyte Stability Assay | Rate of phase I and phase II metabolism | Intrinsic Clearance (CLint), Half-life (t½) |

In these assays, the formation of predicted metabolites, such as hydroxylated and N-oxide derivatives of this compound, would be monitored by analytical techniques like liquid chromatography-mass spectrometry (LC-MS). This allows for the experimental confirmation of the metabolic pathways predicted by in silico models and the identification of any unexpected metabolites. The rate of formation of these metabolites provides further insight into the kinetics of the metabolic processes.

Cytochrome P450 Inhibition and Induction Potential

The potential for a new chemical entity (NCE) to inhibit or induce cytochrome P450 (CYP) enzymes is a critical component of preclinical assessment, as it can predict the likelihood of drug-drug interactions. In vitro assays are routinely conducted to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for major CYP isoforms. nih.gov

For compounds like Tyrphostin AG-957, which belong to the class of tyrosine kinase inhibitors (TKIs), understanding their interaction with CYP enzymes, particularly CYP3A4, is crucial as this isoform is responsible for the metabolism of a majority of clinically used TKIs. researchgate.net While specific data for Tyrphostin AG-957 is not extensively available in public literature, studies on other TKIs provide a framework for the expected metabolic profile. For instance, the TKI dasatinib (B193332) is primarily metabolized by CYP3A4, with minor contributions from FMO-3 and UGT enzymes. nih.gov

In vitro studies with human liver microsomes are the standard for evaluating CYP inhibition. bioivt.com These assays typically involve incubating the test compound with a panel of recombinant human CYP enzymes and a probe substrate specific for each isoform. The reduction in the formation of the substrate's metabolite is then measured to determine the inhibitory potential. nih.gov

Table 1: Representative in Vitro Cytochrome P450 Inhibition Data for a Tyrosine Kinase Inhibitor (Example: Licoisoflavone B)

| CYP Isoform | Inhibition Mechanism | IC50 (µM) | Ki (µM) |

| CYP2C8 | Competitive | 7.4 ± 1.1 | 7.0 ± 0.7 |

| CYP2C9 | Mixed-type | 4.9 ± 0.4 | 1.2 ± 0.2 |

Data for Licoisoflavone B, a compound shown to inhibit CYP enzymes, is used for illustrative purposes. nih.gov

Membrane Permeability and Efflux/Influx Transporter Interactions (In Vitro Models)

The ability of a drug to permeate biological membranes is a key determinant of its oral bioavailability and distribution. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. usc.gal These cells, when grown as a monolayer, differentiate to form tight junctions and express various transporters, mimicking the intestinal barrier.

While specific Caco-2 permeability data for Tyrphostin AG-957 is not publicly available, it is known that many TKIs are substrates of efflux transporters like P-glycoprotein (P-gp, also known as MDR1). nih.gov This can limit their oral absorption and bioavailability. For example, dasatinib has been identified as a P-gp substrate. nih.gov In vitro transporter studies using cell lines overexpressing specific transporters (e.g., MDCK-MDR1) are used to investigate these interactions. nih.gov

Table 2: Typical Parameters Measured in a Caco-2 Permeability Assay

| Parameter | Description |

| Apparent Permeability Coefficient (Papp) | The rate of flux of a compound across the cell monolayer. A higher Papp value generally indicates better permeability. |

| Efflux Ratio (ER) | The ratio of Papp in the basolateral-to-apical direction to the Papp in the apical-to-basolateral direction. An ER greater than 2 is often indicative of active efflux. |

Plasma Protein Binding Studies (In Vitro)

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its pharmacokinetic properties. wikipedia.org Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. wikipedia.org TKIs are often highly bound to plasma proteins. researchgate.net For instance, the TKI imatinib (B729) has an unbound fraction in human plasma of approximately 3-5%. nih.gov

In vitro plasma protein binding is typically determined using methods like equilibrium dialysis, ultracentrifugation, or microdialysis. nih.gov These studies are conducted across different species to aid in the allometric scaling of pharmacokinetic parameters to humans.

Table 3: In Vitro Plasma Protein Binding of Representative Tyrosine Kinase Inhibitors

| Compound | Species | Unbound Fraction (%) | Major Binding Protein |

| Imatinib | Human | 3.1 - 6.5 | AAG |

| CGP74588 (Imatinib metabolite) | Human | 2.3 - 6.5 | AAG |

| Erdafitinib | Human | 0.316 (in patients) | AAG |

Data compiled from studies on imatinib and erdafitinib. nih.govnih.gov

Pharmacokinetic (PK) Modeling from Preclinical Data

Pharmacokinetic modeling integrates data from in vitro and in vivo preclinical studies to simulate and predict the absorption, distribution, metabolism, and excretion (ADME) properties of a drug in humans. Allometric scaling, which relates pharmacokinetic parameters across species based on body weight, is a common approach. nih.gov

Table 4: Representative Preclinical Pharmacokinetic Parameters for a Tyrosine Kinase Inhibitor (Example: Dasatinib)

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) |

| Mouse | 62 | - | - |

| Rat | 26 | - | - |

| Dog | 25 | - | - |

| Monkey | 34 | - | - |

Data for the TKI dasatinib. nih.gov

Pharmacodynamic (PD) Modeling of Target Engagement and Downstream Effects

Pharmacodynamic modeling aims to link drug concentration to its pharmacological effect. For TKIs like Tyrphostin AG-957, this involves modeling the inhibition of the target kinase and the subsequent downstream cellular effects. Tyrphostins are known to inhibit the Bcr-Abl kinase, which is crucial for the proliferation of certain cancer cells. acs.org

PD models for TKIs often focus on quantifying the inhibition of target phosphorylation. nih.gov For example, a study on the TKI tepotinib (B1684694) established a relationship between drug exposure, inhibition of MET phosphorylation in tumors, and tumor growth inhibition. nih.gov Downstream effects that are commonly modeled include inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. nih.gov For instance, Tyrphostin AG126 has been shown to decrease the expression of inflammatory cytokines and related transcription factors. nih.gov

Table 5: Illustrative Pharmacodynamic Endpoints for a Tyrosine Kinase Inhibitor

| Target/Pathway | Endpoint Measured |

| Target Kinase (e.g., Bcr-Abl) | Inhibition of autophosphorylation (e.g., IC50 value) |

| Cell Proliferation | Inhibition of cancer cell line growth (e.g., GI50 value) |

| Apoptosis | Induction of programmed cell death (e.g., percentage of apoptotic cells) |

| Downstream Signaling | Inhibition of phosphorylation of downstream substrates |

Analytical Methodologies for N 3 Chlorophenyl Pyridin 4 Amine in Research

Chromatographic Techniques for Purity, Identity, and Quantification

Chromatography is a cornerstone for the separation and analysis of N-(3-chlorophenyl)pyridin-4-amine from complex mixtures, enabling its purification, identification, and quantification. The choice of chromatographic technique is dictated by the compound's physicochemical properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. For the analysis of this compound and related substituted pyridines, a mobile phase consisting of a mixture of acetonitrile and water or a buffer solution is commonly employed. helixchrom.comsielc.com The inclusion of an acidic modifier, such as formic acid or phosphoric acid, in the mobile phase can improve peak shape and resolution by ensuring the analyte is in a consistent ionic state. sielc.com

Detection is often achieved using a UV detector, as the aromatic rings in this compound absorb ultraviolet light. The selection of an appropriate wavelength is crucial for sensitivity. For similar aromatic amines and pyridines, UV detection is often performed in the range of 254-280 nm. nih.gov

Table 1: Representative HPLC Method Parameters for Analysis of Aromatic Amines

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Linearity (r²) | > 0.999 |

| LOD | 0.01 - 0.1 µg/mL |

| LOQ | 0.03 - 0.3 µg/mL |

This table presents typical values based on the analysis of related aromatic amine compounds and should be considered as a general guideline.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For aromatic amines, GC analysis can be challenging due to their polarity and potential for thermal degradation. thermofisher.cn Often, a derivatization step is employed to increase volatility and improve chromatographic performance. thermofisher.cn However, for some aromatic amines, direct analysis is possible.

A typical GC method for aromatic amines would utilize a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane. nih.gov The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points. Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

For the analysis of this compound, derivatization with an acetylating agent could be considered to improve its thermal stability and chromatographic behavior. mdpi.com

Table 2: Illustrative GC Method Parameters for Aromatic Amine Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 - 300 °C |

| Oven Program | Initial temp 50-100 °C, ramp to 280-320 °C |

| Detector | Mass Spectrometry (MS) |

This table provides a general example of GC conditions that could be adapted for the analysis of this compound, potentially with a derivatization step.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC, particularly for the analysis and purification of pharmaceutical compounds. researchgate.net SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a co-solvent such as methanol. This technique offers advantages such as faster analysis times and reduced solvent consumption. medwinpublishers.com

SFC is well-suited for the analysis of a wide range of compounds, including those with varying polarities. For impurity profiling of pharmaceuticals, which may include compounds structurally related to this compound, SFC provides a complementary separation mechanism to RP-HPLC. researchgate.net A variety of stationary phases can be used in SFC, and method development often involves screening a set of dissimilar columns to achieve the desired separation. researchgate.net

Mass Spectrometry (MS) for Characterization and Metabolite Identification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound and its potential metabolites. When coupled with a chromatographic separation technique (e.g., LC-MS or GC-MS), it provides a powerful platform for analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is crucial for confirming the identity of this compound and for identifying unknown metabolites or degradation products. researchgate.net Techniques like Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used to achieve high resolution.

The accurate mass measurement of the molecular ion of this compound can be used to distinguish it from other compounds with the same nominal mass. For example, the fragmentation of related pyridine (B92270) derivatives has been studied using HRMS to elucidate their structures. mdpi.com

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural characterization and for the sensitive and selective quantification of compounds in complex matrices. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure. researchgate.net

The fragmentation of aromatic amines in MS/MS often involves cleavage of bonds adjacent to the amine group and fragmentation of the aromatic rings. nih.govnih.gov For this compound, characteristic fragmentation would be expected to involve the loss of the chloro-substituent and cleavage of the bond between the phenyl and pyridine rings.

In the context of metabolite identification, LC-MS/MS is a key technique. nih.gov Potential metabolic transformations of this compound could include hydroxylation of the aromatic rings, N-oxidation, or conjugation with endogenous molecules like glucuronic acid or sulfate. By comparing the MS/MS spectra of the parent compound with those of its metabolites, the sites of metabolic modification can be determined. For instance, studies on the metabolism of other chlorophenyl-containing compounds have successfully used GC-MS and LC-MS/MS to identify hydroxylated and other metabolites in biological samples. nih.govcapes.gov.br

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| Phosphoric Acid |

| Methanol |

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable tools for probing the molecular structure and physicochemical properties of "this compound". These methods rely on the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic composition, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of "this compound" by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.